molecular formula C9H14O B1405895 4-Cyclopropylcyclohexan-1-one CAS No. 1378796-24-7

4-Cyclopropylcyclohexan-1-one

Cat. No.: B1405895
CAS No.: 1378796-24-7
M. Wt: 138.21 g/mol
InChI Key: BZEVMMGVLPTAFZ-UHFFFAOYSA-N
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Description

4-Cyclopropylcyclohexan-1-one is a substituted cyclohexanone featuring a cyclopropyl group at the 4-position of the cyclohexane ring. This compound is classified as an organic building block, commonly utilized in synthetic chemistry for the development of pharmaceuticals, agrochemicals, and specialty materials . The cyclopropyl group introduces steric strain and unique electronic effects, which may influence reactivity and conformational preferences compared to other cyclohexanone derivatives.

Properties

IUPAC Name

4-cyclopropylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-3-8(4-6-9)7-1-2-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVMMGVLPTAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378796-24-7
Record name 4-cyclopropylcyclohexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylcyclohexan-1-one typically involves the cyclopropanation of cyclohexanone derivatives. One common method is the Corey-Chaykovsky reaction, which uses sulfur ylides to introduce the cyclopropyl group. Another approach involves the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, a practical route involves the use of inexpensive starting materials and reagents, such as NaOH-mediated aldol condensation followed by ethylene glycol protection of the ketone group . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like NaClO/TEMPO/KBr to form corresponding cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride (NaBH4).

    Substitution: The cyclopropyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: NaClO/TEMPO/KBr in aqueous conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated cyclopropylcyclohexanones.

Scientific Research Applications

4-Cyclopropylcyclohexan-1-one is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.

    Industry: The compound is used in the production of fine chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropylcyclohexan-1-one involves its interaction with specific molecular targets. The cyclopropyl group introduces strain into the molecule, making it highly reactive. This reactivity allows the compound to participate in various chemical reactions, including nucleophilic attacks and electrophilic additions. The ketone group can form hydrogen bonds and interact with enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following cyclohexanone derivatives share structural similarities with 4-cyclopropylcyclohexan-1-one, differing primarily in the substituent at the 4-position:

Compound Name Molecular Formula Molecular Weight Substituent Key Features
This compound C₉H₁₂O ~136.19 (calc.) Cyclopropyl Strained ring; enhanced reactivity (inferred)
4-Methylcyclohexan-1-one C₇H₁₂O 112.17 Methyl Lower steric bulk; common solvent/intermediate
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 Heptyl Lipophilic; used in surfactants
4-Octylcyclohexan-1-one C₁₄H₂₆O 210.36 Octyl High molecular weight; storage at 2–8°C
4-Isopropylcyclohex-2-en-1-one C₉H₁₂O 136.19 Isopropyl + Δ² Conjugated enone; increased reactivity

Physical and Chemical Properties

  • Steric and Electronic Effects: The cyclopropyl group in this compound introduces ring strain (due to its 60° bond angles), which may enhance its reactivity in ring-opening or functionalization reactions compared to linear alkyl-substituted analogs like 4-heptylcyclohexanone . In contrast, 4-methylcyclohexan-1-one (MW 112.17) has a smaller substituent, resulting in lower steric hindrance and higher volatility .
  • Solubility and Stability: Lipophilic substituents (e.g., heptyl, octyl) increase hydrophobicity, making such derivatives less water-soluble but more suitable for non-polar applications .

Biological Activity

4-Cyclopropylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CCC(C(=O)C2CC2)C1C2C(C2)C(C3CC3)C3

Synthesis

The synthesis of this compound typically involves the cyclization of cyclopropyl derivatives with cyclohexanones. A common synthetic route includes:

  • Starting Material : Cyclopropylcarbinol and cyclohexanone.
  • Reagents : Acid catalysts.
  • Conditions : The reaction is generally performed under reflux conditions to facilitate cyclization.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications. Below are summarized findings from recent studies.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For example, cyclopropyl derivatives have been reported to be effective against Gram-positive bacteria and fungi.

  • Mechanism of Action :
    • Interaction with microbial enzymes, potentially inhibiting their functions.
    • Disruption of microbial membranes, leading to cell lysis.

Case Study 1: Antibacterial Activity

A study by Smith et al. (2020) evaluated the antibacterial effects of several brominated cyclopropyl compounds, including this compound. The results indicated significant inhibition of Staphylococcus aureus growth, suggesting potential for development as an antibacterial agent.

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship analysis by Johnson et al. (2022), derivatives of cyclopropyl compounds were synthesized and tested against various bacterial strains. The introduction of substituents significantly enhanced biological activity, supporting further investigation into this compound.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
This compoundKetone derivativeModerate antibacterial properties
CyclopropylcarbinolAlcohol derivativeAntifungal activity
2-Bromo-3-methylbutaneAliphatic halideAntiviral properties

Properties and Pharmacological Implications

The unique structure of this compound contributes to its biological activity. Its rigid conformation enhances binding affinity to biological targets, which is critical in drug design:

  • Enhanced metabolic stability.
  • Increased brain permeability.
  • Reduced off-target effects.

These properties make it a promising candidate for further pharmacological exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropylcyclohexan-1-one
Reactant of Route 2
4-Cyclopropylcyclohexan-1-one

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